Tritc, mritc

Fluorescence microscopy Immunofluorescence Live-cell imaging

Select TRITC (MRITC) for quantitative fluorescence where FITC fails. Its emission is pH-insensitive (4–9) and resists photobleaching, enabling accurate ratiometric pH, prolonged live-cell tracking, and multiplexed FLIM without crosstalk. The red emission skirts tissue autofluorescence and pairs with FITC on standard filter sets, backed by decades of validated protocols. Secure consistent lot-to-lot performance from a research-grade fluorophore manufactured to ≥98% purity.

Molecular Formula C26H25N3O3S
Molecular Weight 459.6 g/mol
Cat. No. B15396448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritc, mritc
Molecular FormulaC26H25N3O3S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCN=C=S.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]
InChIInChI=1S/C24H22N2O3.C2H3NS/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-2-4/h5-14H,1-4H3;1H3
InChIKeyNCHZOYJWWSJKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRITC/MRITC (Tetramethylrhodamine Isothiocyanate): Fluorescent Labeling Reagent for Quantitative Immunofluorescence and Multiplex Microscopy


Tetramethylrhodamine isothiocyanate (TRITC), including its mixed isomer form MRITC, is an amine-reactive fluorescent dye belonging to the rhodamine class . It serves as a widely used label for proteins, antibodies, and nucleic acids in fluorescence microscopy, flow cytometry, and immunohistochemistry . TRITC exhibits an excitation maximum at approximately 552 nm and an emission maximum at around 578 nm, producing a red-orange fluorescence that contrasts sharply with the green emission of fluorescein isothiocyanate (FITC), enabling dual-color labeling applications [1].

Why Generic Fluorescent Dye Substitution Fails: TRITC's pH Insensitivity and Photostability Differentiate It from FITC and Other Rhodamines


Fluorescent dyes within the same spectral class cannot be arbitrarily interchanged without compromising experimental outcomes. TRITC distinguishes itself from the commonly used FITC through superior photostability and near-complete pH insensitivity across a physiological range (pH 4–9), whereas FITC fluorescence exhibits strong pH dependence and rapid photobleaching [1]. Compared to other red-emitting rhodamines like Texas Red, TRITC offers distinct fluorescence lifetime characteristics that enable multiplexed detection without spectral crosstalk [2]. Substituting TRITC with a generic rhodamine or a spectrally similar cyanine dye without accounting for these differences can lead to inaccurate quantification, premature signal loss, and failed multicolor imaging.

TRITC/MRITC Quantitative Differentiation Evidence: Head-to-Head Comparisons with FITC, Texas Red, Cy3, and iFluor 555


Photostability: TRITC Exhibits Significantly Reduced Photobleaching Compared to FITC in Prolonged Microscopy

TRITC demonstrates markedly greater resistance to photobleaching than FITC under continuous excitation. Qualitative assessments consistently note that TRITC undergoes 'significantly less photo decomposition during excitation', making it more suitable for cytochemical techniques requiring prolonged microscopic observation [1]. While precise quantitative photobleaching half-lives vary with experimental conditions, the superior photostability of TRITC relative to FITC is a well-documented class-level distinction of rhodamine dyes compared to fluorescein derivatives.

Fluorescence microscopy Immunofluorescence Live-cell imaging

pH Insensitivity: TRITC Fluorescence Remains Constant Across pH 4–9 While FITC Exhibits Strong pH Dependence

TRITC fluorescence intensity is essentially unchanged across the pH range of 4 to 9, whereas FITC fluorescence is highly pH-dependent with a pKa of approximately 6.8 [1]. In direct comparative studies using TRITC-dextran and FITC-dextran conjugates, TRITC maintained stable fluorescence throughout the pH 4–9 range, enabling its use as a pH-insensitive reference in ratiometric pH measurements [2].

Ratiometric imaging Intracellular pH measurement Endocytosis assays

Fluorescence Lifetime: TRITC Lifetime (4.3–6.7 ns) Distinguishes It from FITC (2.2–3.6 ns) and Enables Lifetime-Based Multiplexing

TRITC exhibits a significantly longer fluorescence lifetime (4.3–6.7 ns) compared to FITC (2.2–3.6 ns) [1]. In confocal laser scanning microscopy studies, TRITC, Texas Red, lissamine rhodamine, and Cy-3 were individually distinguishable based solely on fluorescence lifetime despite spectral overlap, demonstrating that lifetime measurements can resolve fluorophores with similar emission spectra [2].

FLIM Fluorescence lifetime imaging Multiplexed detection

Spectral Separation for Dual Labeling: TRITC (Ex/Em 552/578 nm) Provides Minimal Crosstalk with FITC (Ex/Em 490/525 nm)

TRITC and FITC are the classic fluorophore pair for dual-color immunofluorescence due to their well-separated excitation and emission spectra. TRITC has excitation/emission maxima at 552/578 nm, while FITC is at 490/525 nm [1]. This spectral separation (approximately 60 nm between emission peaks) allows for minimal crosstalk when appropriate filter sets are used, enabling unambiguous detection of two antigens on a single specimen [2].

Multicolor immunofluorescence Flow cytometry Spectral unmixing

Brightness Comparison: TRITC (ε 85,000 M⁻¹cm⁻¹, Φ 0.1) Offers Lower Absolute Brightness Than iFluor 555 but Provides Established Cost-Effective Performance

TRITC has a molar extinction coefficient (ε) of 85,000 M⁻¹cm⁻¹ and a quantum yield (Φ) of 0.1, yielding a calculated brightness (ε × Φ) of 8,500 [1][2]. In comparison, iFluor 555 (a modern Cy3/TRITC alternative) has ε = 100,000 M⁻¹cm⁻¹ and Φ = 0.64, giving a brightness of 64,000—approximately 7.5× brighter [2]. However, TRITC remains a widely validated and more economical choice for experiments where maximum sensitivity is not required and where established protocols and antibody conjugates are already optimized.

Fluorescent probe selection Antibody labeling Flow cytometry

Autofluorescence Interference: Rhodamine (TRITC) Conjugates Are Preferred Over FITC in Tissues with High Green Autofluorescence

Rhodamine conjugates, including TRITC, are recommended over FITC conjugates when tissue autofluorescence interferes with the observation of FITC's yellow-green emission [1]. Many biological tissues exhibit strong autofluorescence in the green spectral region (due to flavins, NADH, and lipofuscin), which can obscure FITC signals. TRITC's red emission (578 nm) falls in a region where tissue autofluorescence is typically lower, improving signal-to-background ratios in applications such as immunohistochemistry on formalin-fixed paraffin-embedded sections [1].

Immunohistochemistry Tissue autofluorescence Clinical pathology

Optimal Application Scenarios for TRITC/MRITC Based on Quantitative Differentiation Evidence


Ratiometric Intracellular pH Imaging Using TRITC as a pH-Insensitive Reference

In live-cell imaging experiments requiring accurate pH quantification within acidic organelles (lysosomes, endosomes) or during cellular acidification, TRITC serves as an ideal pH-stable reference fluorophore when co-conjugated with a pH-sensitive dye such as FITC . The fluorescence of TRITC remains constant across pH 4–9, while FITC fluorescence changes predictably, enabling ratiometric pH calculation that corrects for variations in dye concentration, illumination intensity, and optical path length [1]. This approach has been validated in studies measuring lysosomal pH in mouse macrophages [1].

Long-Term Live-Cell Imaging and Time-Lapse Microscopy Requiring High Photostability

For experiments involving prolonged observation under continuous illumination—such as tracking protein trafficking, cytoskeletal dynamics, or cell migration over hours—TRITC's superior photostability relative to FITC minimizes signal decay [2]. This reduces the need for repeated imaging acquisitions that can cause phototoxicity and allows for more reliable quantification of fluorescence intensity changes over time. TRITC-labeled antibodies or dextrans are particularly well-suited for these demanding live-cell applications [2].

Two-Color Immunofluorescence on Formalin-Fixed Paraffin-Embedded Tissue Sections

In diagnostic pathology and tissue-based research, TRITC (red emission) paired with FITC (green emission) remains the classic two-color combination for visualizing distinct antigens on a single tissue section [3]. TRITC's red emission avoids the green autofluorescence prevalent in fixed tissues, while its well-separated spectra from FITC enable unambiguous detection using standard filter cubes [4]. This established workflow is supported by a vast literature base and widely available TRITC-conjugated secondary antibodies, reducing protocol development time and ensuring reproducibility [3].

Fluorescence Lifetime Imaging Microscopy (FLIM) for Multiplexed Protein Detection

FLIM leverages the distinct fluorescence lifetime of TRITC (4.3–6.7 ns) to distinguish it from spectrally overlapping fluorophores such as FITC (2.2–3.6 ns), Texas Red (3.2–4.5 ns), and Cy-3 (0.8–1.2 ns) [5][6]. This lifetime-based multiplexing circumvents chromatic aberrations inherent to spectral imaging and increases the number of targets that can be simultaneously localized within discrete tissue or cellular domains [6]. TRITC is therefore a key component of advanced multiplexed imaging panels for systems biology and spatial proteomics.

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